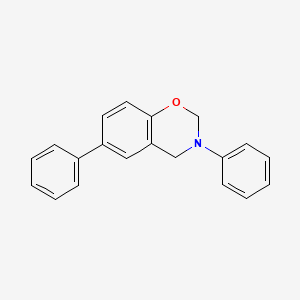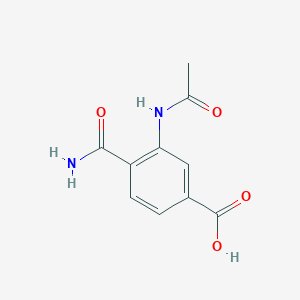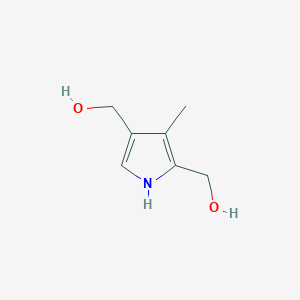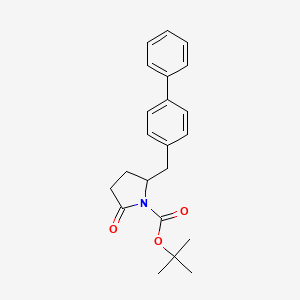
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. The unique structure of this compound, which includes a benzene ring fused to an oxazine ring, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the Mannich condensation reaction, where an amine, formaldehyde, and a phenolic compound are reacted together. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzoxazine ring .
Another method involves microwave-assisted synthesis, which has been shown to be a convenient, rapid, and high-yielding approach. In this method, the reactants are mixed and subjected to microwave irradiation, which accelerates the reaction and reduces the reaction time significantly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solvent-free microwave thermolysis is an environmentally friendly and efficient method that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazines .
Scientific Research Applications
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Exhibits biological activities such as anti-inflammatory, antibacterial, and neuroprotective effects.
Medicine: Potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A simpler analog with similar reactivity but different biological activities.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains an aldehyde group, which imparts different chemical properties and reactivity.
Rhodamine-3,4-dihydro-2H-1,3-benzoxazine: A conjugate with fluorescent properties used in chemosensing applications.
Uniqueness
3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which enhances its stability and biological activity.
Properties
CAS No. |
189068-62-0 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3,6-diphenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C20H17NO/c1-3-7-16(8-4-1)17-11-12-20-18(13-17)14-21(15-22-20)19-9-5-2-6-10-19/h1-13H,14-15H2 |
InChI Key |
FXXHJDPGDLHJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC=C3)OCN1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)



![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)







![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
